molecular formula C12H15N5O3 B601536 2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one CAS No. 1367369-80-9

2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

Cat. No.: B601536
CAS No.: 1367369-80-9
M. Wt: 277.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367369-80-9
Record name Entecavir 4-epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENTECAVIR 4-EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Y15NS7O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound 2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one , commonly known as Entecavir , is a nucleoside analogue primarily used in the treatment of hepatitis B virus (HBV) infections. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and clinical studies that highlight its efficacy.

Molecular Structure and Characteristics

  • Molecular Formula : C12H15N5O3
  • Molecular Weight : 277.28 g/mol
  • CAS Number : 1367369-77-4
  • Boiling Point : 661.4 °C (predicted)
  • Density : 1.81 g/cm³ (predicted)
  • pKa : 14.22 (predicted)
PropertyValue
Molecular FormulaC12H15N5O3
Molecular Weight277.28 g/mol
Boiling Point661.4 °C
Density1.81 g/cm³
pKa14.22

Entecavir acts as a potent inhibitor of HBV replication through several mechanisms:

  • Inhibition of Reverse Transcriptase : Entecavir competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA, effectively terminating the elongation of the viral genome.
  • Blocking Viral Entry : It may also interfere with the binding of the virus to host cells, thereby preventing infection.
  • Reduction of Viral Load : Clinical studies have demonstrated that Entecavir significantly reduces HBV DNA levels in infected patients.

Pharmacokinetics

Entecavir exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 1 hour post-administration.
  • Bioavailability : Approximately 100% when taken on an empty stomach.
  • Half-life : Approximately 15 hours, allowing for once-daily dosing.
  • Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

Case Studies and Research Findings

  • Phase III Clinical Trials :
    • A pivotal study involving over 600 patients showed that Entecavir was superior to lamivudine in achieving undetectable HBV DNA levels after 48 weeks of treatment.
    • Patients receiving Entecavir experienced significant improvements in liver function tests and histological outcomes compared to those on placebo.
  • Long-term Efficacy :
    • A long-term follow-up study indicated sustained viral suppression in over 80% of patients after five years of continuous therapy with Entecavir.
    • Resistance mutations were infrequent, highlighting Entecavir's robustness against viral resistance compared to other nucleoside analogues.

Summary of Key Findings

Study TypePatient PopulationDurationKey Findings
Phase III Randomized Trial600 patients48 weeksSuperior efficacy vs. lamivudine
Long-term Follow-Up>500 patients5 yearsSustained viral suppression; low resistance rates

Safety and Tolerability

Entecavir is generally well-tolerated, with common side effects including:

  • Headache
  • Fatigue
  • Dizziness
  • Nausea

Serious adverse effects are rare but can include lactic acidosis and severe hepatotoxicity upon discontinuation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-1,9-dihydro-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
  • Molecular Formula : C₁₂H₁₅N₅O₃
  • Molecular Weight: 277.28 g/mol (anhydrous); 295.3 g/mol (monohydrate) .
  • Stereochemistry : Three chiral centers (1S, 3R, 4R), critical for antiviral activity .

Pharmacological Role: This compound, commonly known as entecavir, is a guanosine nucleoside analogue approved for treating chronic hepatitis B virus (HBV) infection. It selectively inhibits HBV DNA polymerase by competing with natural deoxyguanosine triphosphate .

Structural Features :

  • A carbocyclic pseudosugar (cyclopentyl ring) replaces the ribose sugar in natural nucleosides.
  • Key functional groups: 2-amino purine core, 4-hydroxy, 3-hydroxymethyl, and 2-methylene substituents on the cyclopentane ring .

Comparison with Structural Analogues

Nucleoside Analogues with Modified Cyclopentyl Moieties

Compound Name Key Structural Differences Molecular Formula Pharmacological Notes References
Entecavir 1S,3R,4R configuration; 2-methylenecyclopentyl group C₁₂H₁₅N₅O₃ Potent HBV inhibitor (IC₅₀ = 0.004 μM)
Acyclovir 2-Hydroxyethoxymethyl substituent; acyclic sugar mimic C₈H₁₁N₅O₃ Anti-herpes activity; poor HBV inhibition
CBV (Carbovir) Cyclopentene ring with hydroxymethyl group C₁₁H₁₃N₅O₂ Broad-spectrum antiviral (HIV, HBV)
2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one Smaller cyclobutyl ring; cis configuration C₁₁H₁₅N₅O₂ Reduced binding affinity due to ring size

Key Observations :

  • Ring Size and Conformation : Entecavir’s cyclopentane ring optimizes steric compatibility with HBV polymerase. Smaller rings (e.g., cyclobutyl in ) reduce binding efficiency .
  • Substituent Effects : The 2-methylene group in entecavir enhances rigidity, improving target engagement compared to flexible acyclic chains in acyclovir .

Halogenated and Adamantane-Substituted Purines

Compound Name Structural Features Molecular Formula Activity Profile References
2-Amino-6-chloro-9-(cyclopentyl)-9H-purine Chlorine at C6; cyclopentyl substituent C₁₀H₁₂ClN₅ Moderate antiviral activity
2-(1-Adamantyl)-substituted purines Bulky adamantyl group at C2 ~C₂₀H₂₅N₅O Enhanced lipophilicity; lower solubility

Key Observations :

  • Halogenation : Chlorine at C6 (e.g., ) may increase metabolic stability but reduces specificity for HBV polymerase.
  • Adamantane Substitution : Adamantyl groups () improve membrane permeability but compromise water solubility, limiting oral bioavailability.

Key Observations :

  • Prodrug Strategy : EV-P () increases entecavir’s half-life via sustained intramuscular release but requires enzymatic cleavage for activation.
  • Crystal Structure: The monohydrate form () stabilizes the molecule via hydrogen bonding, critical for pharmaceutical manufacturing.

Structural-Activity Relationship (SAR) Insights

  • Stereochemistry : The 1S,3R,4R configuration in entecavir is essential for binding to HBV polymerase’s active site. Inversion at any center (e.g., 1R in some intermediates ) abolishes activity .
  • Hydrophilic Groups : The 4-hydroxy and 3-hydroxymethyl groups enhance water solubility and hydrogen-bonding interactions, differentiating entecavir from lipophilic analogues like adamantane derivatives .
  • Ring Unsaturation : The 2-methylene group in entecavir’s cyclopentane ring introduces rigidity, preventing conformational flexibility that could reduce potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.